Diazo Biotin-PEG3-Alkyne

Description

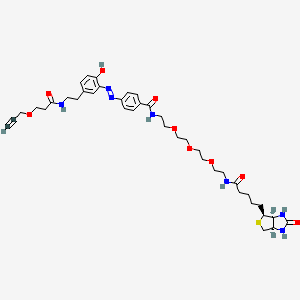

Structure

2D Structure

Properties

IUPAC Name |

N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H53N7O9S/c1-2-18-52-19-14-36(49)40-15-13-28-7-12-33(47)31(26-28)46-45-30-10-8-29(9-11-30)38(50)42-17-21-54-23-25-55-24-22-53-20-16-41-35(48)6-4-3-5-34-37-32(27-56-34)43-39(51)44-37/h1,7-12,26,32,34,37,47H,3-6,13-25,27H2,(H,40,49)(H,41,48)(H,42,50)(H2,43,44,51)/t32-,34-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUZFZDETVBCLH-OHTDSXDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCC(=O)NCCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOCCC(=O)NCCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H53N7O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Diazo Biotin-PEG3-Alkyne in Molecular Biology

For researchers, scientists, and drug development professionals, Diazo Biotin-PEG3-Alkyne has emerged as a powerful and versatile chemical probe for elucidating protein interactions and identifying molecular targets. This multifunctional reagent integrates a photoreactive diazo group, a terminal alkyne for bioorthogonal ligation, a biotin (B1667282) moiety for affinity capture, and a PEG3 spacer, enabling a multi-step approach to covalently label, enrich, and identify protein binding partners. This guide provides a comprehensive overview of its applications, quantitative parameters, and detailed experimental protocols.

Core Applications in Molecular Biology

This compound is primarily utilized in chemical proteomics and drug discovery for:

-

Photoaffinity Labeling (PAL): The diazo group can be activated by UV light to form a highly reactive carbene intermediate. This intermediate covalently crosslinks with nearby molecules, effectively capturing transient or weak protein-ligand interactions in their native cellular context.[1][2]

-

Target Identification of Bioactive Small Molecules: By attaching a small molecule of interest to this probe, researchers can identify its direct protein targets within a complex proteome. This is invaluable for understanding the mechanism of action of drugs and bioactive compounds.

-

Mapping Protein-Protein Interactions: The probe can be used to "fish out" binding partners of a protein of interest, helping to map complex interaction networks.

-

Proteolysis-Targeting Chimera (PROTAC) Development: The PEG3 component serves as a flexible linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[3]

The key advantage of the diazo linker is its cleavability under mild reducing conditions using sodium dithionite (B78146), allowing for the efficient release of captured proteins from streptavidin resins without harsh denaturation.[4][5][6]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Chemical Formula | C₃₉H₅₃N₇O₉S |

| Molecular Weight | 795.95 g/mol [6] |

| Purity | ≥95% |

| Appearance | Solid |

| Storage Conditions | Store at -20°C, protect from light and moisture.[2] |

| Solubility | Soluble in DMSO and DMF |

Quantitative Data

While specific quantitative data for this compound is not extensively published, the following tables provide representative data based on similar cleavable biotin-alkyne probes used in proteomics.

Table 1: Representative Cleavage Efficiency of Diazobenzene-based Linkers

The efficiency of cleavage of the diazo linker is crucial for the recovery of captured proteins. The following data, adapted from studies on similar diazobenzene linkers, illustrates the typical conditions and efficiencies.

| Cleavage Reagent | Concentration (mM) | Incubation Time | Temperature | pH | Representative Cleavage Efficiency (%) |

| Sodium Dithionite | 25 | 30 min | Room Temp | 7.4 | >70% |

| Sodium Dithionite | 50 | 60 min | Room Temp | 7.4 | >90% |

| Sodium Dithionite | 300 | 60 min | Room Temp | 7.4 | ~95% |

Note: The presence of an ortho-hydroxyl group on the diazobenzene ring has been shown to be essential for efficient cleavage. Optimal concentrations and times should be determined empirically for each experimental system.[7]

Table 2: Biotin-Streptavidin Interaction Parameters

The interaction between biotin and streptavidin is the basis for the affinity purification step. This interaction is one of the strongest non-covalent bonds known in biology.

| Parameter | Value |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M |

| Binding Specificity | Very High |

| Stability | Stable over a wide range of pH, temperature, and denaturants |

Experimental Protocols

The following are detailed methodologies for a typical target identification experiment using this compound.

Protocol 1: Photoaffinity Labeling of Proteins in Live Cells

This protocol describes the initial step of covalently crosslinking the probe to its interacting proteins.

-

Cell Culture and Probe Incubation:

-

Culture cells to the desired confluency (typically 70-80%).

-

Prepare a stock solution of the photoaffinity probe (your small molecule of interest conjugated to this compound) in DMSO.

-

Dilute the probe in pre-warmed cell culture medium to the final desired concentration (typically in the low micromolar range).

-

Remove the old medium from the cells and add the medium containing the probe.

-

Incubate the cells for a sufficient time to allow the probe to enter the cells and bind to its target(s) (e.g., 1-4 hours).

-

-

UV Crosslinking:

-

Wash the cells once with ice-cold PBS to remove the excess unbound probe.

-

Place the cell culture plate on ice.

-

Irradiate the cells with UV light (typically 365 nm) for a predetermined time (e.g., 15-30 minutes) to activate the diazo group and induce crosslinking. The optimal irradiation time should be determined empirically.

-

-

Cell Lysis:

-

After irradiation, wash the cells again with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove cell debris.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Protocol 2: Click Chemistry for Biotinylation

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the biotin moiety to the alkyne-functionalized, crosslinked proteins.

-

Preparation of Click Chemistry Reagents:

-

Prepare stock solutions of the following reagents:

-

Tris(2-carboxyethyl)phosphine (TCEP) in water (freshly prepared).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in DMSO/t-butanol (1:4).

-

Copper(II) sulfate (B86663) (CuSO₄) in water.

-

Azide-PEG3-Biotin in DMSO.

-

-

-

Click Reaction:

-

In a microcentrifuge tube, add the cell lysate containing the crosslinked proteins.

-

Sequentially add the click chemistry reagents to the lysate to the following final concentrations:

-

TCEP: 1 mM

-

TBTA: 100 µM

-

CuSO₄: 1 mM

-

Azide-PEG3-Biotin: 100 µM

-

-

Vortex the reaction mixture gently.

-

Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

-

Protocol 3: Affinity Purification of Biotinylated Proteins

This protocol describes the enrichment of the biotinylated proteins using streptavidin-coated magnetic beads.

-

Bead Preparation:

-

Resuspend the streptavidin-coated magnetic beads in the vial.

-

Transfer the desired amount of bead slurry to a new tube.

-

Wash the beads three times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20).

-

-

Binding of Biotinylated Proteins:

-

Add the cell lysate from the click chemistry reaction to the washed streptavidin beads.

-

Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series could be:

-

Wash 1: PBS with 1% SDS

-

Wash 2: High salt buffer (e.g., 1 M KCl)

-

Wash 3: Urea (B33335) buffer (e.g., 2 M urea in 10 mM Tris-HCl, pH 8.0)

-

Wash 4: PBS

-

-

Protocol 4: Elution of Captured Proteins

This protocol describes the cleavage of the diazo linker to release the captured proteins from the streptavidin beads.

-

Preparation of Elution Buffer:

-

Prepare a fresh solution of sodium dithionite in a suitable buffer (e.g., 50 mM sodium dithionite in 100 mM Tris-HCl, pH 7.4).

-

-

Elution:

-

After the final wash, resuspend the beads in the sodium dithionite elution buffer.

-

Incubate the beads at room temperature for 30-60 minutes with gentle agitation.

-

Pellet the beads with a magnetic stand and carefully collect the supernatant containing the eluted proteins.

-

The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomic identification.

-

Visualizations

Experimental Workflow for Target Identification

The following diagram illustrates the overall experimental workflow for identifying the protein targets of a small molecule using a photoaffinity probe derived from this compound.

Caption: Workflow for target identification using this compound.

Logical Relationship of Reagent Components

This diagram illustrates the functional relationship between the different components of the this compound reagent.

Caption: Functional components of this compound.

References

- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, CAS 1884349-58-9 | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, 1884349-58-9 | BroadPharm [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. medkoo.com [medkoo.com]

- 7. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diazo Biotin-PEG3-Alkyne: A Multifunctional Tool for Chemical Biology and Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazo Biotin-PEG3-Alkyne is a versatile, multifunctional chemical probe designed for the covalent capture and subsequent identification of protein binding partners. This hetero-bifunctional molecule integrates several key chemical moieties, making it a powerful tool for a range of applications in chemical biology, proteomics, and drug discovery, including target identification and the development of PROTACs (Proteolysis Targeting Chimeras).[1][2][3] Its unique structure allows for a multi-step experimental workflow, encompassing photo-inducible covalent crosslinking, bioorthogonal ligation, and affinity-based enrichment.

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound. It also includes detailed, generalized experimental protocols for its use in key applications and visual diagrams to illustrate the underlying workflows and logical relationships.

Chemical Structure and Properties

This compound is comprised of four key functional components: a diazo group for photoaffinity labeling, a biotin (B1667282) tag for high-affinity capture, a terminal alkyne for click chemistry, and a polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility and minimize steric hindrance.[3]

Chemical Structure:

Key Functional Moieties:

-

Diazo Group: This photoreactive group enables the molecule to form a highly reactive carbene upon UV irradiation.[4] This carbene can then covalently crosslink with nearby molecules, including the binding pocket of a target protein, through insertion into C-H or heteroatom-H bonds.[3]

-

Biotin Tag: The biotin moiety provides a high-affinity binding handle for streptavidin or avidin.[3] This strong and specific interaction is leveraged for the efficient enrichment and isolation of biotinylated protein complexes from complex biological samples.

-

Terminal Alkyne: The alkyne group serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1][3] This allows for the attachment of various reporter tags, such as fluorophores or additional biotin molecules, after the photo-crosslinking event.

-

PEG3 Spacer: The short polyethylene glycol linker enhances the aqueous solubility of the molecule and provides flexibility, which can reduce steric hindrance and improve accessibility to both the target protein and subsequent detection reagents.[3]

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 1884349-58-9 | [1] |

| Molecular Formula | C39H53N7O9S | [1] |

| Molecular Weight | 795.95 g/mol | [1] |

| Purity | Typically >95% | [3] |

| Appearance | Solid | [No specific citation found] |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored in a dry, dark environment. | [1] |

| Solubility | The hydrophilic PEG spacer improves solubility in aqueous media. | [1] |

Applications in Research and Drug Development

The unique combination of functional groups in this compound makes it a valuable tool for a variety of applications:

-

Photoaffinity Labeling: This is a primary application for identifying the direct binding partners of a small molecule or ligand. By attaching this compound to a molecule of interest, researchers can covalently trap and subsequently identify its protein targets.[3][4]

-

Target Deconvolution in Drug Discovery: In phenotypic drug screens, where active compounds are identified without prior knowledge of their molecular targets, this reagent can be used to elucidate the mechanism of action by identifying the protein(s) to which the drug binds.

-

Proteomics and Bioconjugation: The alkyne handle allows for its use in click chemistry-based proteomic workflows for the detection and enrichment of specific protein populations.[3]

-

PROTAC Synthesis: this compound can be used as a linker in the synthesis of PROTACs.[1][2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

Experimental Protocols

The following are generalized protocols for the key applications of this compound. It is important to note that optimal conditions (e.g., concentrations, incubation times, UV exposure) will need to be determined empirically for each specific experimental system.

Photoaffinity Labeling and Target Identification

This protocol outlines a general workflow for using a this compound-conjugated ligand to identify its protein targets in a cellular lysate.

Materials:

-

This compound conjugated to a ligand of interest (the "probe")

-

Cell lysate

-

Phosphate-buffered saline (PBS)

-

UV lamp (e.g., 365 nm)

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Reagents for downstream analysis (e.g., SDS-PAGE, Western blotting, or mass spectrometry)

Methodology:

-

Incubation: Incubate the cell lysate with the this compound probe at a predetermined concentration. It is crucial to perform control experiments, including a no-probe control and a competition experiment where the lysate is pre-incubated with an excess of the unconjugated ligand to identify specific binding partners.

-

UV Crosslinking: Expose the lysate-probe mixture to UV light (e.g., 365 nm) on ice for a specified duration to induce covalent crosslinking of the probe to its binding partners. The duration and intensity of UV exposure should be optimized to maximize crosslinking while minimizing protein damage.

-

Affinity Enrichment: Add streptavidin-conjugated beads to the irradiated lysate and incubate to capture the biotinylated probe-protein complexes.

-

Washing: Pellet the beads and wash extensively with a series of wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads. For SDS-PAGE and Western blotting, this can be achieved by boiling the beads in SDS-PAGE sample buffer. For mass spectrometry, on-bead digestion with a protease like trypsin is often employed.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting with an antibody against a suspected target. For unbiased target identification, the eluted proteins or digested peptides are analyzed by mass spectrometry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes the "clicking" of an azide-containing reporter molecule (e.g., a fluorophore or an additional biotin tag) onto the alkyne handle of this compound after it has been crosslinked to its target protein.

Materials:

-

Protein sample crosslinked with the this compound probe

-

Azide-functionalized reporter molecule (e.g., Azide-Fluorophore 488)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA, or Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA for aqueous solutions)

-

Solvent (e.g., DMSO, t-butanol, or aqueous buffer)

Methodology:

-

Prepare Reagents: Prepare stock solutions of the azide (B81097) reporter, CuSO4, sodium ascorbate (B8700270), and the copper ligand in an appropriate solvent.

-

Reaction Setup: In a microcentrifuge tube, combine the protein sample containing the alkyne-tagged protein, the azide reporter, and the copper ligand.

-

Initiate Reaction: Add the CuSO4 solution, followed by the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentrations of the reagents should be optimized, but typically a slight excess of the azide reporter and click chemistry reagents relative to the alkyne-tagged protein is used.

-

Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours).

-

Analysis: The now-labeled protein can be visualized by in-gel fluorescence (if a fluorescent azide was used) or proceed to affinity purification if an azide-biotin tag was used.

Visualizations

Experimental Workflow for Target Identification

The following diagram illustrates the general workflow for using this compound to identify the cellular targets of a ligand of interest.

Caption: Workflow for target identification using this compound.

Logical Relationship of Functional Moieties

This diagram illustrates the functional relationship between the different chemical moieties of this compound and their respective roles in a typical experiment.

Caption: Functional components of this compound and their roles.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | Diazo Biotin-Alkyne | PROTAC | TargetMol [targetmol.com]

- 3. This compound, CAS 1884349-58-9 | AxisPharm [axispharm.com]

- 4. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Application of Diazo Biotin-PEG3-Alkyne for Proteomic Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and utilization of Diazo Biotin-PEG3-Alkyne, a trifunctional chemical probe essential for modern proteomic research. This reagent integrates a diazirine moiety for photo-inducible crosslinking, a biotin (B1667282) handle for affinity purification, and a terminal alkyne for bioorthogonal ligation via click chemistry. The inclusion of a PEG3 spacer enhances solubility and minimizes steric hindrance, making it a powerful tool for capturing and identifying protein-protein interactions and drug targets in their native cellular environment.

Introduction to this compound in Proteomics

This compound is a versatile chemical tool designed for photoaffinity labeling (PAL) studies aimed at elucidating protein-protein interactions and identifying the cellular targets of small molecules.[1] Its multifunctional nature allows for a sequential workflow:

-

Photo-Crosslinking: The diazirine group can be activated by UV light to form a highly reactive carbene intermediate. This intermediate rapidly and indiscriminately forms covalent bonds with nearby molecules, effectively "capturing" binding partners.[1]

-

Bioorthogonal Ligation: The terminal alkyne group enables the covalent attachment of a reporter tag (e.g., a fluorophore or an enrichment handle) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry.[2]

-

Affinity Purification: The biotin moiety allows for the highly specific and strong binding to streptavidin or avidin-conjugated beads, facilitating the enrichment of crosslinked protein complexes from complex biological lysates.[3]

The PEG3 spacer provides increased aqueous solubility and extends the reach of the reactive groups, reducing the potential for steric hindrance.[3]

Synthesis of this compound

A precise, step-by-step synthesis of this compound is not publicly available in a single protocol. However, a plausible and efficient synthetic route can be constructed by combining the synthesis of a core diazirine-alkyne moiety with standard bioconjugation techniques. The following proposed synthesis involves the initial creation of an amine-functionalized diazirine-alkyne, followed by its conjugation to a commercially available Biotin-PEG3-NHS ester.

Synthesis of Amine-Functionalized Diazirine-Alkyne Core

A concise, four-step synthesis for a minimalist diazirine-alkyne with a terminal amine has been reported and serves as the foundation for producing the core of our target molecule. This method offers a high overall yield and requires minimal purification steps.

Experimental Protocol:

A detailed, step-by-step protocol for a similar amine-functionalized diazirine has been described, starting from 4-pentynoic acid. The key steps involve the formation of a Weinreb amide, reaction with a Normant reagent to introduce a keto-alcohol, conversion to a diazirine, and subsequent functional group manipulations to yield a terminal amine.

Quantitative Data:

The following table summarizes the reported yields for the synthesis of a minimalist amine-functionalized diazirine-alkyne.

| Step | Reaction | Starting Material | Reagents | Product | Yield (%) |

| 1 | Weinreb Amide Formation | 4-Pentynoic Acid | MeNHOMe·HCl, 4-methylmorpholine, EDC·HCl | N-Methoxy-N-methylpent-4-ynamide | Quantitative |

| 2 | Normant Reaction & Oxidation | N-Methoxy-N-methylpent-4-ynamide | Normant Reagent, Jones Reagent | 7-oxo-8-octynoic acid | 65% (over 3 steps) |

| 3 | Diazirine Formation | 7-oxo-8-octynoic acid | NH3 in MeOH, Hydroxylamine-O-sulfonic acid (HOSA), I2, Triethylamine | Minimalist Diazirine-Alkyne Carboxylic Acid | 55% |

| 4 | Amine Functionalization | Minimalist Diazirine-Alkyne Carboxylic Acid | (Not explicitly detailed for this specific minimalist structure, but would involve conversion of the carboxylic acid to an amine, e.g., via a Curtius rearrangement or by coupling to a diamine) | Amine-Functionalized Diazirine-Alkyne | Estimated high yield |

Note: The yields are based on the synthesis of a structurally related minimalist diazirine-alkyne and are provided for illustrative purposes.

Conjugation with Biotin-PEG3-NHS Ester

The amine-functionalized diazirine-alkyne can then be readily conjugated to a commercially available Biotin-PEG3-NHS ester. The N-hydroxysuccinimide (NHS) ester reacts efficiently with the primary amine to form a stable amide bond.

Experimental Protocol:

-

Dissolve Reagents: Dissolve the amine-functionalized diazirine-alkyne in a suitable buffer, such as 0.1 M sodium bicarbonate (pH 8.3-8.5). Dissolve the Biotin-PEG3-NHS ester in a minimal amount of an organic solvent like DMSO or DMF.

-

Reaction: Add the Biotin-PEG3-NHS ester solution to the diazirine-alkyne solution. The reaction is typically carried out at room temperature for 1-4 hours or overnight on ice.

-

Purification: The final product, this compound, can be purified from excess reagents and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The identity and purity of the final product should be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data:

| Step | Reaction | Starting Materials | Product | Expected Yield (%) |

| 5 | NHS Ester Conjugation | Amine-Functionalized Diazirine-Alkyne, Biotin-PEG3-NHS Ester | This compound | >90% |

Note: NHS ester conjugations to primary amines are generally highly efficient.

Application in Proteomic Studies: A Workflow

The synthesized this compound can be employed in a multi-step workflow to identify protein-protein interactions or the targets of a small molecule of interest.

Experimental Workflow

The following diagram illustrates the general workflow for using this compound in a proteomic experiment.

Caption: Experimental workflow for proteomic studies using this compound.

Detailed Experimental Protocols

Protocol 1: Photo-Crosslinking of Proteins

-

Incubation: Incubate the this compound probe with the biological sample (e.g., cell lysate or intact cells) to allow for binding to target proteins.

-

UV Irradiation: Irradiate the sample with UV light at approximately 365 nm. This activates the diazirine group, leading to the formation of a reactive carbene that covalently crosslinks the probe to interacting proteins.

Protocol 2: Click Chemistry for Biotinylation

-

Prepare Click Reaction Mix: Prepare a fresh solution containing a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), a copper-chelating ligand (e.g., TBTA), and an azide-functionalized reporter tag (if a secondary reporter is desired, though the probe already contains biotin).

-

Reaction: Add the click reaction mix to the crosslinked sample. The copper-catalyzed reaction will ligate the alkyne on the probe to the azide (B81097) on the reporter tag. For direct enrichment of the probe-protein conjugate, this step can be bypassed if no additional reporter is needed.

Protocol 3: Enrichment and Mass Spectrometry Analysis

-

Affinity Purification: Add streptavidin-coated magnetic beads to the sample to capture the biotinylated protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

On-Bead Digestion: Digest the captured proteins into peptides using a protease such as trypsin directly on the beads.

-

LC-MS/MS Analysis: Elute the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked proteins and potentially the sites of interaction.

Signaling Pathway and Logical Relationship Visualization

The interaction of the this compound probe with a target protein and its subsequent detection can be visualized as a logical relationship diagram.

Caption: Logical flow of photoaffinity labeling and target identification.

Conclusion

This compound is a powerful and versatile tool for chemical proteomics. Its well-defined synthesis and multifunctional nature enable the robust identification of protein-protein interactions and drug targets. The experimental workflows and protocols outlined in this guide provide a solid foundation for researchers to successfully apply this technology in their own studies, ultimately contributing to a deeper understanding of complex biological systems.

References

The Diazo Group: A Linchpin in Covalently Capturing Molecular Interactions

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Photoaffinity labeling (PAL) is an indispensable technique in chemical biology and drug discovery for elucidating the intricate dance between molecules. At its heart is the ability to convert a non-covalent, transient interaction—such as a drug binding to its protein target—into a stable, covalent bond. This molecular "snapshot" allows for the definitive identification of binding partners and the precise mapping of interaction sites. Among the select few chemical entities capable of orchestrating this feat, the diazo group stands out for its unique combination of stability in the dark and potent reactivity upon light activation.

The Core Principle: A Light-Switchable Reactive Group

The power of the diazo group in photoaffinity labeling lies in its dual nature. In the absence of ultraviolet (UV) light, a probe molecule containing a diazo group can freely interact with its biological target without undergoing a chemical reaction. However, upon irradiation with light of a specific wavelength (typically 350-380 nm), the diazo group undergoes photolysis, rapidly transforming into a highly reactive species known as a carbene.[1][2] This carbene is so reactive that it will instantaneously form a covalent bond with nearly any molecule in its immediate vicinity—ideally, the target protein to which the probe is non-covalently bound.[1][2]

This process effectively creates a permanent link between the probe and its target, enabling subsequent detection, isolation, and identification of the target protein from a complex biological mixture.[3][4] The first use of a diazo group for enzyme modification was reported in 1962, marking a pivotal moment in the development of photoaffinity labeling.[1][2]

Mechanism of Action: From Inert Precursor to Reactive Intermediate

The transformation of a diazo-containing probe into a covalently bound adduct involves a series of well-defined photochemical steps:

-

Photoactivation: The process begins with the absorption of UV light by the diazo group. This energy input leads to the cleavage of the carbon-nitrogen bond and the expulsion of molecular nitrogen (N₂), a highly stable and inert gas.[2][5]

-

Carbene Generation: The loss of nitrogen gas results in the formation of a carbene, a highly reactive and short-lived intermediate.[1][2][5] Carbenes are neutral species containing a divalent carbon atom with six valence electrons, making them highly electrophilic and eager to react to complete their octet.

-

Covalent Insertion: The generated carbene can insert into various chemical bonds present in the amino acid residues of the target protein, including C-H, O-H, and N-H bonds.[1][2] This non-specific insertion capability is a key advantage, as it increases the probability of successful labeling, regardless of the specific amino acid composition at the binding site.

It is important to note that diazo compounds, particularly diazoketones, can also undergo a competing reaction known as the Wolff rearrangement upon photoirradiation, which can lead to non-productive labeling.[2] Furthermore, some diazirines, another class of carbene precursors, can isomerize into linear diazo compounds upon photolysis, which can then proceed through the carbene-mediated labeling pathway.[1][2][6]

Advantages and Disadvantages of Diazo-Based Probes

The choice of a photoreactive group is critical in designing a successful photoaffinity labeling experiment. Diazo compounds offer a unique set of advantages and disadvantages that researchers must consider.

| Advantages | Disadvantages |

| Small Size: The diazo group is relatively small, minimizing steric hindrance that could interfere with the natural binding of the probe to its target.[1][2] | Potential for Wolff Rearrangement: This side reaction can reduce the efficiency of target labeling by consuming the reactive carbene.[2] |

| High Reactivity of Carbene: The generated carbene is highly reactive and has a short half-life, ensuring that labeling occurs rapidly and in close proximity to the binding site.[3] | Reactivity with Water: Carbenes can be quenched by water, which is abundant in biological systems, potentially leading to lower labeling yields.[3] |

| Broad Insertion Capability: Carbenes can insert into a wide variety of chemical bonds, increasing the likelihood of successful cross-linking.[1][2] | Chemical Stability: Compared to diazirines, diazo compounds can be less chemically stable, which may pose challenges in probe synthesis and storage.[1][7] |

| Ease of Introduction: The diazo group can often be readily introduced into a molecule of interest through established synthetic methods.[2] |

In comparison, diazirines are often favored for their greater chemical stability and higher carbene yields.[1][7] However, the fundamental reactive species, the carbene, and its subsequent labeling reactions are common to both classes of precursors.

Experimental Workflow and Protocols

A typical photoaffinity labeling experiment using a diazo-based probe follows a structured workflow designed to identify a protein target from a complex biological sample, such as a cell lysate.

References

- 1. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]

- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to CAS Number 1884349-58-9: Diazo Biotin-PEG3-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and suppliers of the trifunctional chemical probe, Diazo Biotin-PEG3-Alkyne (CAS Number: 1884349-58-9). This reagent is a powerful tool in chemical biology and drug discovery, enabling the identification and characterization of molecular interactions through a combination of photoaffinity labeling, click chemistry, and biotin-streptavidin affinity capture.

Core Properties and Specifications

This compound is a molecule meticulously designed with three key functional moieties: a photoactivatable diazo group, a terminal alkyne for bioorthogonal ligation, and a biotin (B1667282) handle for affinity purification. A polyethylene (B3416737) glycol (PEG3) linker enhances its solubility in aqueous media and provides spatial separation between the functional groups.

Physicochemical Properties

| Property | Value |

| CAS Number | 1884349-58-9 |

| Chemical Formula | C₃₉H₅₃N₇O₉S |

| Molecular Weight | 795.94 g/mol |

| Appearance | Orange to reddish-brown solid |

| Purity | Typically ≥95% (HPLC) |

| Solubility | Soluble in DMSO (125 mg/mL with sonication) |

| Storage | Store at -20°C for long-term stability |

Spectroscopic Data

While full spectral data is often proprietary to suppliers, Certificates of Analysis confirm the structure of this compound via ¹H NMR and its purity via HPLC. Researchers should request this documentation from their chosen supplier.

Mechanism of Action and Key Applications

The utility of this compound stems from its trifunctional nature, allowing for a sequential workflow to capture and identify molecular binding partners.

-

Photoaffinity Labeling: The diazo group can be activated by UV light to form a highly reactive carbene. This carbene can then covalently crosslink with nearby molecules, effectively "capturing" transient or weak interactions between a ligand (to which the probe is attached) and its target protein.

-

Click Chemistry: The terminal alkyne group enables the covalent attachment of the probe to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient bioorthogonal reaction. This is often used to attach a reporter tag or the biotin handle itself after the photo-crosslinking event.

-

Biotin-Streptavidin Affinity Capture: The biotin moiety allows for the highly specific and strong binding to streptavidin- or neutravidin-conjugated beads. This enables the enrichment and purification of the crosslinked protein-probe complexes from complex biological mixtures like cell lysates.

-

Cleavable Linker: The diazo group also serves as a chemically cleavable linker. Treatment with sodium dithionite (B78146) can cleave the azo bond, allowing for the release of the captured proteins from the streptavidin beads under mild conditions.[1] This is a significant advantage over traditional biotin-streptavidin systems that often require harsh denaturing conditions for elution.

Experimental Protocols

While specific protocols will vary based on the experimental system, the following provides a detailed methodology for a common application: the identification of interacting proteins from a cell lysate.

General Workflow for Target Identification

Caption: A general workflow for utilizing this compound for target identification.

Detailed Protocol for Enrichment of O-GlcNAcylated Proteins

This protocol is adapted from a method for identifying O-GlcNAcylated proteins and serves as an excellent example of how a diazo-biotin probe can be used for affinity capture and subsequent analysis.[2]

Materials:

-

Cell lysate containing azide-modified proteins.

-

This compound (CAS 1884349-58-9).

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in water, freshly prepared).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (10 mM in DMSO).

-

Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM in water, freshly prepared).

-

High-capacity NeutrAvidin agarose (B213101) beads.

-

Wash Buffer 1: 1% SDS in DPBS.

-

Wash Buffer 2: 0.2% SDS, 150 mM NaCl, 50 mM TEA, pH 7.4.

-

Wash Buffer 3: 150 mM NaCl, 50 mM TEA, pH 7.4.

-

Elution Buffer: 25 mM Sodium Dithionite (Na₂S₂O₄) in 1% SDS in DPBS (freshly prepared).

-

2x SDS-free loading buffer.

Procedure:

-

Click Chemistry Reaction:

-

To your protein sample (e.g., 1 mg in 500 µL), add the following in order:

-

5 µL of 50 mM TCEP.

-

5 µL of 10 mM TBTA.

-

5 µL of this compound (10 mM in DMSO).

-

5 µL of 50 mM CuSO₄.

-

-

Vortex and incubate at room temperature for 1-2 hours.

-

-

Protein Precipitation:

-

Precipitate the protein using a chloroform/methanol extraction or other suitable method to remove excess reagents.

-

Resuspend the protein pellet in 1% SDS in DPBS.

-

-

Affinity Enrichment:

-

Wash the NeutrAvidin agarose beads with 1% SDS in DPBS.

-

Add the washed beads to the resuspended protein sample.

-

Incubate at room temperature for 1 hour with gentle rotation.

-

-

Washing Steps:

-

Centrifuge to pellet the beads and discard the supernatant.

-

Wash the beads sequentially with:

-

Wash Buffer 1 (3 times).

-

Wash Buffer 2 (3 times).

-

Wash Buffer 3 (3 times).

-

-

-

Elution:

-

Add the freshly prepared Elution Buffer to the beads.

-

Incubate at room temperature for 30 minutes with gentle shaking.

-

Centrifuge and collect the supernatant containing the enriched proteins.

-

-

Sample Preparation for Analysis:

-

Add 2x SDS-free loading buffer to the eluate.

-

The sample is now ready for analysis by SDS-PAGE and Western blotting or for preparation for mass spectrometry.

-

Signaling Pathway Elucidation

A primary application of this compound is the identification of previously unknown protein-protein or drug-protein interactions, which is fundamental to elucidating signaling pathways.

Caption: Using the probe to identify new protein interactions for pathway mapping.

Suppliers

This compound (CAS 1884349-58-9) is available from several reputable suppliers of research chemicals. It is recommended to request a Certificate of Analysis to ensure the purity and identity of the compound.

-

MedChemExpress

-

Sigma-Aldrich (Merck)

-

BroadPharm

-

AxisPharm

-

Vulcanchem

-

MedKoo Biosciences

-

Creative Biolabs

-

TargetMol

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of protocols may be necessary.

References

Methodological & Application

Application Notes and Protocols for Diazo Biotin-PEG3-Alkyne in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Diazo Biotin-PEG3-Alkyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This reagent is a versatile tool for the biotinylation of azide-modified biomolecules, such as proteins, peptides, and nucleic acids. The incorporated diazo linker allows for the mild and efficient cleavage of the biotin (B1667282) tag from the captured biomolecule, facilitating its recovery after streptavidin-based affinity purification.

Overview and Key Features

This compound is a multifunctional reagent featuring:

-

An alkyne group for participation in CuAAC reactions with azide-modified molecules.

-

A biotin moiety for high-affinity binding to streptavidin, enabling enrichment and purification.

-

A PEG3 spacer to enhance solubility in aqueous buffers and reduce steric hindrance.

-

A diazo linker that can be cleaved under mild conditions using sodium dithionite (B78146), allowing for the release of the captured molecule from streptavidin.[1]

This combination of features makes this compound an ideal choice for applications requiring both efficient biotinylation and subsequent recovery of the target molecule, such as in proteomics, drug discovery, and bioconjugation studies.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the biotinylation of an azide-modified biomolecule with this compound. The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) source and a reducing agent.

Materials:

-

Azide-modified biomolecule (e.g., protein, peptide)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium Ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

DMSO (for dissolving reagents)

Stock Solutions:

-

Azide-modified biomolecule: Prepare in a buffer suitable for its stability.

-

This compound: 10 mM in DMSO.

-

CuSO₄: 100 mM in deionized water.

-

Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

-

THPTA or TBTA: 100 mM in DMSO or water.

Reaction Procedure:

-

In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in the reaction buffer. The recommended molar ratio of alkyne to azide (B81097) is typically between 1.5:1 and 10:1 to ensure efficient labeling.

-

Add the copper(I)-stabilizing ligand (THPTA or TBTA) to the reaction mixture. A final concentration of 1-2 mM is generally recommended.

-

Add CuSO₄ to the reaction mixture to a final concentration of 0.5-1 mM.

-

Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

Proceed to the purification of the biotinylated product.

Table 1: Recommended Reagent Concentrations for CuAAC Reaction

| Reagent | Stock Concentration | Final Concentration |

| Azide-modified Biomolecule | Variable | 10-100 µM |

| This compound | 10 mM | 15-1000 µM |

| THPTA or TBTA | 100 mM | 1-2 mM |

| CuSO₄ | 100 mM | 0.5-1 mM |

| Sodium Ascorbate | 100 mM | 5-10 mM |

Purification of the Biotinylated Product

Removal of excess reagents and the copper catalyst is crucial. The choice of purification method depends on the nature of the biotinylated molecule.

-

For macromolecules (proteins, nucleic acids): Use spin filtration with an appropriate molecular weight cutoff (MWCO) or dialysis.[2]

-

For small molecules: High-performance liquid chromatography (HPLC) is often the most effective method.

Affinity Purification using Streptavidin Resin

The strong interaction between biotin and streptavidin allows for the efficient capture and enrichment of the biotinylated molecule.

Materials:

-

Streptavidin-conjugated agarose (B213101) or magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (see Section 2.4)

Procedure:

-

Equilibrate the streptavidin beads with the Binding/Wash Buffer.

-

Incubate the purified biotinylated molecule with the streptavidin beads for 30-60 minutes at room temperature with gentle mixing.

-

Wash the beads extensively with the Binding/Wash Buffer to remove non-specifically bound molecules.

-

Proceed with the elution of the captured molecule.

Cleavage of the Diazo Linker and Elution

The diazo linker can be cleaved using sodium dithionite, releasing the captured molecule from the streptavidin beads while the biotin tag remains bound.[1][3]

Materials:

-

Sodium Dithionite (Na₂S₂O₄)

-

Cleavage Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare a fresh solution of 50 mM sodium dithionite in the Cleavage Buffer.

-

Resuspend the streptavidin beads with the bound biotinylated molecule in the sodium dithionite solution.

-

Incubate at room temperature for 30-60 minutes with gentle mixing.

-

Centrifuge the beads and collect the supernatant containing the released molecule.

-

Repeat the elution step to ensure complete recovery.

-

The eluted molecule is now ready for downstream applications.

Visualized Workflows and Pathways

Caption: Experimental workflow for biotinylation using this compound.

Caption: Diazo linker cleavage for target molecule elution.

Quantitative Data

While specific yields for this compound are application-dependent, CuAAC reactions are known for their high efficiency, often achieving yields greater than 90%.[2] The efficiency of the biotinylation and subsequent capture can be assessed by various methods, including:

-

HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay: To quantify the amount of biotin incorporated.[4]

-

SDS-PAGE and Western Blotting: Using streptavidin-HRP conjugates to visualize biotinylated proteins.

-

Mass Spectrometry: To confirm the mass shift corresponding to the biotin-PEG3-alkyne modification.

Table 2: Example Click Chemistry Reaction Yields

| Reactants | Yield (%) | Reference |

| ODN-Azide + Cy3-Alkyne | 90.3 ± 0.4 | [2] |

| ODN-Alkyne + Coumarin-Azide | 86.0 ± 1.3 | [2] |

Note: These are examples from the literature and may not be directly representative of all reactions with this compound. Optimization of reaction conditions is recommended for each specific application.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Biotinylation Efficiency | Inactive copper catalyst | Use freshly prepared sodium ascorbate. Ensure an appropriate ligand is used. |

| Steric hindrance | Increase the excess of this compound. Increase reaction time or temperature. | |

| High Background Binding | Non-specific binding to streptavidin beads | Increase the number and stringency of washes. Include detergents like Tween-20 or SDS in wash buffers. |

| Inefficient Cleavage/Elution | Inactive sodium dithionite | Prepare the sodium dithionite solution fresh just before use. |

| Incomplete reaction | Increase the incubation time or concentration of sodium dithionite. |

By following these protocols and considering the provided information, researchers can effectively utilize this compound for their biotinylation and affinity purification needs.

References

- 1. Click Chemistry Tools, Diazo Biotin Azide/Probes, Diazo Ms Supplier | AxisPharm [axispharm.com]

- 2. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Photoaffinity Labeling with Diazo Biotin-PEG3-Alkyne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing photoaffinity labeling (PAL) experiments using Diazo Biotin-PEG3-Alkyne. This multifunctional reagent is a powerful tool for identifying and characterizing protein-ligand interactions directly within complex biological systems.

Introduction to Photoaffinity Labeling

Photoaffinity labeling is a robust technique used to covalently capture and identify the binding partners of a small molecule or other ligand of interest within a native biological environment. The process involves a photoactivatable probe that, upon irradiation with UV light, forms a highly reactive intermediate that covalently crosslinks to nearby molecules, typically the target protein.

This compound is a state-of-the-art photoaffinity probe with three key functionalities:

-

Diazirine Photoreactive Group: A small and efficient photoactivatable group that, upon UV irradiation (typically ~350 nm), generates a reactive carbene intermediate. This carbene can form covalent bonds with a wide range of amino acid residues in the binding pocket of a target protein.[1][2]

-

Biotin Tag: A high-affinity ligand for streptavidin, enabling the efficient enrichment and purification of biotinylated proteins from complex mixtures like cell lysates.

-

Terminal Alkyne Handle: Allows for the covalent attachment of reporter tags, such as fluorophores or isotopically labeled tags, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][3]

The inclusion of a flexible polyethylene (B3416737) glycol (PEG3) spacer enhances the solubility of the probe in aqueous buffers and minimizes steric hindrance, facilitating its interaction with target proteins.

Experimental Workflow Overview

The general workflow for a photoaffinity labeling experiment using this compound involves several key stages: probe incubation, UV crosslinking, cell lysis, optional click chemistry, affinity purification, and finally, identification of labeled proteins by mass spectrometry.

Detailed Experimental Protocols

Protocol 1: In-Cell Photoaffinity Labeling

This protocol describes the labeling of target proteins within living cells.

Materials:

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

UV lamp (350-365 nm)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Culture and Probe Incubation:

-

Plate cells and grow to the desired confluency (typically 80-90%).

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the probe to the final desired concentration in cell culture medium. The optimal concentration should be determined empirically (typically in the low micromolar range).

-

Replace the existing medium with the probe-containing medium and incubate for a time sufficient to allow for target engagement (e.g., 1-4 hours) at 37°C in a CO2 incubator.

-

-

UV Crosslinking:

-

Wash the cells twice with ice-cold PBS to remove any unbound probe.

-

Add a thin layer of ice-cold PBS to the cells to prevent drying during irradiation.

-

Place the cell culture plate on a cold block or on ice and irradiate with a UV lamp (350-365 nm) for 10-30 minutes. The optimal irradiation time and distance from the UV source should be empirically determined.[4]

-

Safety Note: Wear appropriate personal protective equipment (PPE), including UV-blocking glasses and a lab coat, during UV irradiation.

-

-

Cell Lysis and Lysate Preparation:

-

After irradiation, aspirate the PBS and add ice-cold lysis buffer to the cells.

-

Incubate on ice for 15-30 minutes with occasional agitation.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (clarified lysate) to a new tube. This lysate containing the biotinylated proteins is now ready for downstream applications.

-

Protocol 2: Click Chemistry for Reporter Tagging (Optional)

This protocol is for attaching an azide-containing reporter molecule to the alkyne handle of the probe after crosslinking.

Materials:

-

Clarified cell lysate from Protocol 1

-

Azide-reporter tag (e.g., Azide-fluorophore, Azide-isotopic tag)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

PBS

Procedure:

-

Prepare Click Chemistry Reagents:

-

Click Reaction:

-

To the clarified cell lysate, add the azide-reporter tag to the desired final concentration.

-

Add the THPTA ligand, followed by the CuSO4 solution. Mix gently.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5][6]

-

Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

-

-

Sample Preparation for Downstream Analysis:

-

The click-labeled lysate can now be used for in-gel fluorescence analysis or proceed to affinity purification.

-

Protocol 3: Affinity Purification of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins using streptavidin-conjugated beads.

Materials:

-

Clarified cell lysate (with or without click chemistry modification)

-

Streptavidin-agarose or streptavidin-magnetic beads

-

Wash buffers (e.g., PBS with varying concentrations of detergents like SDS and salts like KCl to reduce non-specific binding)

-

Elution buffer (e.g., SDS-PAGE sample buffer for western blotting, or a buffer compatible with mass spectrometry)

Procedure:

-

Bead Equilibration:

-

Wash the streptavidin beads three times with lysis buffer or PBS to remove any storage solution.

-

-

Binding of Biotinylated Proteins:

-

Add the equilibrated streptavidin beads to the clarified lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for efficient binding of the biotinylated proteins to the beads.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Remove the supernatant (unbound proteins).

-

Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series might include:

-

Two washes with RIPA buffer.

-

One wash with a high-salt buffer (e.g., 1 M KCl).

-

One wash with a high-pH buffer (e.g., 0.1 M Na2CO3).

-

Two washes with PBS.

-

-

-

Elution or On-Bead Digestion:

-

For Western Blot Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

For Mass Spectrometry Analysis: Perform on-bead digestion. Resuspend the washed beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate) and add a protease such as trypsin. Incubate overnight at 37°C. The resulting peptides can then be collected for LC-MS/MS analysis.

-

Data Presentation and Analysis

The final step in a photoaffinity labeling experiment is the identification and quantification of the enriched proteins by mass spectrometry. The data is typically presented in a table that allows for easy comparison between different experimental conditions.

Table 1: Example of Quantitative Proteomic Data from a Photoaffinity Labeling Experiment

| Protein Accession | Gene Symbol | Protein Name | Peptide Count | Fold Enrichment (Probe vs. Control) | p-value |

| P00533 | EGFR | Epidermal growth factor receptor | 25 | 15.2 | 1.50E-05 |

| P04406 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 12 | 1.2 | 0.85 |

| Q99623 | PHB2 | Prohibitin-2 | 18 | 8.7 | 3.20E-04 |

| P35232 | PHB | Prohibitin | 21 | 9.1 | 2.50E-04 |

| P13645 | KRT10 | Keratin, type I cytoskeletal 10 | 5 | 1.5 | 0.76 |

This table is a representative example based on data from similar proteomics experiments and does not represent actual experimental results.[7]

Visualizing the Molecular Mechanism

The following diagrams illustrate the key molecular events in the photoaffinity labeling process with this compound.

References

- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Labeling Azide-Containing Proteins

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent labeling of azide-containing proteins. The protocols described herein are essential for a variety of applications, including protein visualization, tracking, and the development of antibody-drug conjugates (ADCs). The primary methods covered are the highly efficient and bioorthogonal "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction to Azide-Based Protein Labeling

The ability to specifically label proteins is a cornerstone of modern biological research and drug development. Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, has provided powerful tools for this purpose. The azide (B81097) group (-N₃) is an ideal bioorthogonal handle because it is small, stable in biological environments, and absent from naturally occurring biomolecules.[1][2][3]

Proteins can be engineered to contain azide groups through several methods:

-

Metabolic Labeling: Non-canonical amino acids containing an azide group, such as L-azidohomoalanine (AHA), can be introduced into proteins during synthesis, replacing methionine.[4][5][6]

-

Chemical Modification: Reactive linkers containing an azide group can be covalently attached to proteins, often targeting primary amines on lysine (B10760008) residues and the N-terminus.[7][8]

-

Genetic Code Expansion: Unnatural amino acids with azide functionalities can be site-specifically incorporated into a protein's sequence.[9][10]

Once the azide handle is in place, it can be selectively reacted with a probe molecule containing a complementary alkyne group. This document details the protocols for two of the most robust azide-alkyne ligation reactions.

Labeling Methodologies

There are two primary "click chemistry" methods for labeling azide-containing proteins. The choice between them depends on the experimental context, particularly whether the labeling is performed in vitro or in living cells.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between a terminal alkyne and an azide.[11][12][13] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[14][15] While extremely effective, the potential cytotoxicity of the copper catalyst makes this method more suitable for in vitro applications with purified proteins or in fixed cells.[4][7]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide.[9][16][] The high ring strain of the cyclooctyne provides the activation energy for the reaction, eliminating the need for a cytotoxic catalyst.[18][19] This makes SPAAC the preferred method for labeling proteins in living cells and organisms.[4][9]

Quantitative Data Summary

The efficiency of protein labeling is influenced by several factors, including the concentration of reactants, reaction time, and the specific reagents used. The following table summarizes typical quantitative parameters for both CuAAC and SPAAC labeling reactions.

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Alkyne Probe | Terminal Alkyne (e.g., alkyne-dye, alkyne-biotin) | Strained Cyclooctyne (e.g., DBCO-dye, BCN-biotin) |

| Molar Excess of Alkyne Probe | 1.5-10 fold molar excess over the protein[14] | 5-20 fold molar excess over the protein[16] |

| Catalyst | Copper(II) Sulfate (B86663) (CuSO₄) (e.g., 1 mM final concentration)[7] | None required |

| Reducing Agent | Sodium Ascorbate (B8700270) (e.g., 1 mM final concentration)[7] | None required |

| Copper Ligand | TBTA or THPTA (e.g., 0.1 mM final concentration)[7][12] | None required |

| Reaction Time | 30 minutes - 4 hours at room temperature[7][12] | 1-12 hours at room temperature or 37°C[7][16] |

| Typical Labeling Efficiency | High, often quantitative[1][11] | High, dependent on cyclooctyne reactivity[19] |

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for in vitro Protein Labeling

This protocol describes the labeling of a purified azide-containing protein with a terminal alkyne-functionalized probe.

Materials:

-

Azide-functionalized protein in a sodium azide-free buffer (e.g., PBS, pH 7.4)

-

Alkyne-containing probe (e.g., fluorescent dye, biotin)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Sodium Ascorbate stock solution (e.g., 50 mM in water, freshly prepared)[14]

-

Copper ligand (e.g., TBTA or THPTA) stock solution (e.g., 10 mM in DMSO)[7]

-

Protein labeling buffer (optional, may contain the catalyst components)[14]

-

DMSO or DMF for dissolving non-aqueous probes

-

Purification resin (e.g., size-exclusion chromatography column or dialysis cassette)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized protein with a 1.5 to 10-fold molar excess of the alkyne-containing probe.[14] If the probe is not water-soluble, it can be dissolved in a minimal amount of DMSO or DMF.

-

Add the Copper Ligand: Add the copper ligand (e.g., THPTA) to the reaction mixture to a final concentration of 0.1 mM.[7] Mix gently. The ligand helps to stabilize the copper(I) catalyst and protect the protein from oxidative damage.[14]

-

Add the Copper Catalyst: Add the CuSO₄ solution to the reaction mixture to a final concentration of 1 mM.[7] Mix gently.

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1 mM to reduce the Cu(II) to the active Cu(I) catalyst and initiate the click reaction.[7]

-

Incubation: Incubate the reaction for 1-4 hours at room temperature.[7] The reaction can be protected from light if using a light-sensitive fluorescent probe.

-

Purification: Remove the excess reagents and byproducts to purify the labeled protein. This can be achieved by dialysis against PBS or by using a spin desalting column.[7]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the labeling of azide-containing proteins on the surface of or within live cells using a strained cyclooctyne probe.

Materials:

-

Cells with azide-functionalized proteins (e.g., after metabolic labeling with AHA)

-

Cyclooctyne-containing probe (e.g., DBCO-dye)

-

Cell culture medium or appropriate buffer (e.g., PBS, pH 7.4)

-

DMSO for dissolving the cyclooctyne probe

Procedure:

-

Prepare the Labeling Solution: Prepare a stock solution of the cyclooctyne-containing probe in DMSO. Dilute the stock solution in pre-warmed cell culture medium or buffer to the desired final concentration (typically in the low micromolar range).

-

Cell Preparation: If working with adherent cells, the labeling can be done directly in the culture dish. Suspension cells can be pelleted and resuspended in the labeling solution.

-

Labeling Reaction: Remove the existing cell culture medium and add the labeling solution to the cells.

-

Incubation: Incubate the cells for 1-2 hours at 37°C. The optimal incubation time may vary depending on the specific cyclooctyne probe and cell type.[16]

-

Washing: After incubation, remove the labeling solution and wash the cells several times with fresh medium or PBS to remove any unreacted probe.

-

Analysis: The labeled cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.

Visualizations

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

References

- 1. interchim.fr [interchim.fr]

- 2. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. encapsula.com [encapsula.com]

- 9. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 10. longdom.org [longdom.org]

- 11. lumiprobe.com [lumiprobe.com]

- 12. axispharm.com [axispharm.com]

- 13. benchchem.com [benchchem.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. broadpharm.com [broadpharm.com]

- 16. benchchem.com [benchchem.com]

- 18. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

Application Notes and Protocols for Diazo Biotin-PEG3-Alkyne in Protein-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding protein-protein interactions (PPIs) is fundamental to elucidating cellular signaling pathways, disease mechanisms, and for the development of novel therapeutics. Proximity labeling, coupled with mass spectrometry, has emerged as a powerful technique to identify weak, transient, and spatially restricted PPIs within the native cellular environment. Diazo Biotin-PEG3-Alkyne is a trifunctional chemical probe designed for advanced proximity labeling studies. This reagent incorporates a photo-activatable diazirine group for covalent crosslinking to nearby proteins, a biotin (B1667282) handle for affinity purification, and a terminal alkyne for click chemistry applications, offering a versatile tool for capturing and identifying protein interactomes.

The diazirine moiety, upon exposure to long-wave UV light (approximately 365 nm), forms a highly reactive carbene that covalently crosslinks with proximal proteins.[1][2] The biotin group allows for the efficient enrichment of these crosslinked protein complexes using streptavidin-based affinity chromatography.[3][4] The alkyne handle provides an additional layer of functionality, enabling the conjugation of reporter tags (e.g., fluorophores) or other moieties through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[5][6]

Principle of the Method

The experimental workflow involves the introduction of the this compound probe into live cells, where it can be targeted to a specific subcellular location or protein of interest. Upon UV irradiation, the diazirine group is activated, leading to the covalent labeling of proximal proteins. Following cell lysis, the biotinylated proteins are enriched on streptavidin beads. The enriched proteins are then digested, and the resulting peptides are identified and quantified by mass spectrometry to reveal the protein interaction network of the bait protein or subcellular compartment.

Data Presentation

Quantitative proteomics data from a typical experiment using this compound can be summarized to highlight proteins that are significantly enriched in the experimental sample compared to control samples. The following table represents a mock dataset for illustrative purposes.

| Protein ID (UniProt) | Gene Name | Description | Fold Change (Expt/Ctrl) | p-value | Number of Unique Peptides |

| P04637 | TP53 | Cellular tumor antigen p53 | 15.2 | 0.001 | 12 |

| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | 8.5 | 0.005 | 9 |

| Q06609 | MDM2 | E3 ubiquitin-protein ligase Mdm2 | 12.8 | 0.002 | 11 |

| P63104 | YWHAZ | 14-3-3 protein zeta/delta | 6.3 | 0.010 | 7 |

| Q13155 | VCP | Transitional endoplasmic reticulum ATPase | 2.1 | 0.045 | 5 |

| P62873 | TUBA1B | Tubulin alpha-1B chain | 1.2 | 0.350 | 3 |

Table 1: Representative quantitative proteomics data. The table shows proteins identified with high confidence in a proximity labeling experiment. Fold change represents the relative abundance of the protein in the experimental sample versus a negative control. A higher fold change and low p-value indicate a likely interaction partner.

Experimental Protocols

Protocol 1: In-Cell Photo-Crosslinking

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293T, HeLa) in a suitable culture dish and grow to 70-80% confluency.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute the stock solution in pre-warmed culture medium to the desired final concentration (typically 10-100 µM).

-

Remove the old medium from the cells and add the medium containing the probe.

-

Incubate the cells for a defined period (e.g., 1-4 hours) to allow for probe localization.

-

-

UV Irradiation:

-

Wash the cells twice with ice-cold PBS to remove the excess probe.

-

Add a thin layer of PBS to the cells to prevent drying during irradiation.

-

Place the culture dish on a cold plate and irradiate with a long-wave UV lamp (365 nm) for 5-15 minutes.[1] The optimal irradiation time should be determined empirically.

-

Protocol 2: Cell Lysis and Protein Extraction

-

Cell Lysis:

-

After irradiation, immediately place the cells on ice.

-

Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Protocol 3: Affinity Purification of Biotinylated Proteins

-

Bead Preparation:

-

Resuspend streptavidin-conjugated magnetic beads in lysis buffer.

-

Wash the beads three times with lysis buffer, using a magnetic stand to separate the beads from the supernatant.

-

-

Enrichment:

-

Add the clarified cell lysate (containing a defined amount of total protein, e.g., 1-5 mg) to the washed streptavidin beads.

-

Incubate the mixture for 1-2 hours at 4°C on a rotator to allow for binding of biotinylated proteins.

-

-

Washing:

-

After incubation, use a magnetic stand to pellet the beads and discard the supernatant.

-

Wash the beads sequentially with a series of stringent wash buffers to remove non-specifically bound proteins. A typical wash series could be:

-

2 washes with RIPA buffer.

-

1 wash with 1 M KCl.

-

1 wash with 0.1 M Na2CO3.

-

1 wash with 2 M urea (B33335) in 10 mM Tris-HCl, pH 8.0.

-

2 washes with PBS.

-

-

Protocol 4: On-Bead Digestion and Mass Spectrometry Analysis

-

Reduction and Alkylation:

-

Resuspend the washed beads in a buffer containing a reducing agent (e.g., 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate) and incubate at 56°C for 30 minutes.

-

Cool the sample to room temperature and add an alkylating agent (e.g., 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate). Incubate in the dark at room temperature for 20 minutes.

-

-

Tryptic Digestion:

-

Wash the beads with 50 mM ammonium bicarbonate to remove DTT and iodoacetamide.

-

Resuspend the beads in 50 mM ammonium bicarbonate and add sequencing-grade trypsin.

-

Incubate overnight at 37°C with shaking.

-

-